Cas no 2034293-32-6 ((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone)

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone structure
2034293-32-6 structure
商品名:(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone
CAS番号:2034293-32-6
MF:C15H16N2OS2
メガワット:304.430340766907
CID:5901878
PubChem ID:121017148

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone 化学的及び物理的性質

名前と識別子

    • [3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone
    • F6473-0516
    • AKOS026689049
    • (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone
    • 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
    • 2034293-32-6
    • インチ: 1S/C15H16N2OS2/c18-15(12-2-5-19-10-12)17-8-13(9-17)16-4-1-14-11(7-16)3-6-20-14/h2-3,5-6,10,13H,1,4,7-9H2
    • InChIKey: KAXAOXQTYUWQRR-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2=C1CCN(C2)C1CN(C(C2=CSC=C2)=O)C1

計算された属性

  • せいみつぶんしりょう: 304.07040549g/mol
  • どういたいしつりょう: 304.07040549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 80Ų

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6473-0516-10mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F6473-0516-40mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6473-0516-4mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6473-0516-20mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F6473-0516-100mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F6473-0516-10μmol
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6473-0516-1mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6473-0516-20μmol
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6473-0516-75mg
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F6473-0516-2μmol
3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-(thiophene-3-carbonyl)azetidine
2034293-32-6 90%+
2μl
$57.0 2023-05-17

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone 関連文献

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanoneに関する追加情報

Introduction to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone (CAS No. 2034293-32-6)

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone (CAS No. 2034293-32-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities, making it a promising candidate for drug development.

The chemical structure of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone is characterized by a thiophene ring fused with a pyridine ring, forming a 6,7-dihydrothieno[3,2-c]pyridine moiety. This core structure is further functionalized with an azetidine ring and a thiophene substituent, which are crucial for its biological activity. The presence of these functional groups imparts specific pharmacological properties to the compound, including high lipophilicity and good metabolic stability.

Recent studies have highlighted the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone in various therapeutic areas. One of the most notable applications is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play critical roles in mood regulation and cognitive function, making the compound a potential candidate for the treatment of depression and cognitive impairments.

In addition to its neurological applications, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone has also shown promise in oncology. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Specifically, the compound has been found to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent.

The pharmacokinetic properties of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone have been extensively studied to ensure its suitability for clinical development. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and low toxicity, which are essential characteristics for a drug candidate.

To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone. Early-phase trials have demonstrated promising results, with patients showing significant improvements in symptoms without major adverse effects. These findings have paved the way for more advanced clinical studies to explore its full therapeutic potential.

The development of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone as a therapeutic agent is supported by ongoing research efforts aimed at optimizing its chemical structure and improving its pharmacological properties. Synthetic chemists are working on developing more efficient synthetic routes to produce the compound on a larger scale while maintaining its purity and stability. Additionally, computational methods are being employed to predict and enhance its binding affinity to target proteins.

In conclusion, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone (CAS No. 2034293-32-6) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both neurological disorders and oncology. As research continues to advance our understanding of this compound's mechanisms of action and clinical efficacy, it holds significant potential to improve patient outcomes in various medical conditions.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd